Einecs 300-583-4
Description
Properties
CAS No. |
93942-32-6 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(E)-3-phenylprop-2-enoic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C9H8O2.C6H15N3/c10-9(11)7-6-8-4-2-1-3-5-8;7-1-4-9-5-2-8-3-6-9/h1-7H,(H,10,11);8H,1-7H2/b7-6+; |
InChI Key |
XMFHHSFDRRZBRV-UHDJGPCESA-N |
Isomeric SMILES |
C1CN(CCN1)CCN.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
C1CN(CCN1)CCN.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Einecs 300 583 4
Conventional and Novel Synthetic Pathways toward Omeprazole
The primary and most critical step in the synthesis of Omeprazole is the selective oxidation of its immediate thioether precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (also known as Omeprazole sulfide (B99878) or Pyrmetazole). caymanchem.comgoogle.com
Conventional methods have historically employed oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com A typical procedure involves reacting the thioether precursor with m-CPBA in a suitable solvent like ethyl acetate (B1210297) or chloroform (B151607) at low temperatures (between -10°C and 5°C) to yield crude Omeprazole. google.com Other established oxidants include hydrogen peroxide and peracetic acid. google.comgoogle.com
Novel synthetic pathways have focused on developing greener and more efficient oxidation protocols. Research has demonstrated the use of Keggin-type heteropolyacids, such as H₃PW₁₂O₄₀, in conjunction with hydrogen peroxide (H₂O₂) as a catalytic system. ijcce.ac.ir This method is noted for its high selectivity and applicability to large-scale production under environmentally benign conditions. ijcce.ac.ir Further innovations include the use of phase-transfer catalysts or surfactants to accelerate the reaction and improve efficiency, particularly in biphasic systems designed to remove acidic byproducts and prevent degradation of the acid-labile Omeprazole. google.com
The core reaction mechanism in the final step of Omeprazole synthesis is the oxidation of a sulfide to a sulfoxide (B87167). This transformation requires a careful choice of oxidant and reaction conditions to prevent over-oxidation to the corresponding sulfone, an unwanted byproduct. The selectivity of this oxidation is paramount.
When using peroxy acids like m-CPBA, the mechanism involves the nucleophilic attack of the sulfur atom of the thioether onto the electrophilic peroxide oxygen. This is followed by the departure of the carboxylate leaving group (e.g., m-chlorobenzoate) to yield the sulfoxide.
In catalytic systems, such as those employing titanium-tartrate complexes for asymmetric synthesis of Esomeprazole (the (S)-enantiomer of Omeprazole), the mechanism is more complex. whiterose.ac.ukwhiterose.ac.uk The benzimidazole (B57391) NH group of the precursor is believed to play a crucial role in coordinating with the chiral catalyst, thereby directing the oxidant to one of the lone pairs of the sulfur atom and achieving stereoselectivity. whiterose.ac.uk
Optimization strategies aim to enhance yield, reduce costs, and improve the environmental footprint of the synthesis. One study focused on modifying the reaction media, finding that specific methanol/water mixtures were optimal for the synthesis, eliminating the need for energy-intensive refluxing procedures. researchgate.net The same study also demonstrated that the time-consuming trituration step for precipitating the final product could be significantly shortened without compromising purity. researchgate.net
Another optimized protocol involves the oxidation of the thioether precursor with hydrogen peroxide in the presence of specific catalysts like ammonium (B1175870) molybdate (B1676688) or phosphomolybdic acid. google.com The data below compares a conventional method with a novel, optimized approach.
| Parameter | Conventional Protocol | Optimized Protocol |
|---|---|---|
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide (H₂O₂) with H₃PW₁₂O₄₀ catalyst |
| Solvent | Ethyl Acetate or Chloroform | Environmentally benign solvents (e.g., water/alcohol mixtures) |
| Temperature | -10°C to 5°C | Ambient or slightly elevated temperatures |
| Key Advantage | Well-established procedure | Higher purity, greener process, economical |
| Reference | google.com | ijcce.ac.ir |
Precursor Chemistry and Advanced Derivatization of Omeprazole
The properties and reactivity of Omeprazole's precursors are fundamental to the success of its synthesis. Furthermore, the core structure of Omeprazole serves as a scaffold for creating structurally modified analogs with potentially new properties.
The principal precursor to Omeprazole is its thioether analog, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. caymanchem.commedchemexpress.com This compound is typically synthesized by the nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole (B30804) and a reactive esterified hydroxy group on the pyridine (B92270) moiety, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. google.commdpi.com
A significant challenge in precursor chemistry is the purification of the thioether intermediate, which is often an oil that does not solidify easily. google.com Impurities carried over from this stage can lead to complications in the final oxidation step, reducing the yield and purity of Omeprazole. google.com The reactivity of the thioether is centered on the nucleophilicity of the sulfur atom. The key to the synthesis is achieving selective oxidation to the sulfoxide without further reaction to the sulfone. jnmjournal.org This selectivity is highly dependent on the oxidant, stoichiometry, and temperature control. google.com
The Omeprazole scaffold has been a template for the design and synthesis of various analogs. These modifications often target the benzimidazole or pyridine rings to investigate structure-activity relationships or alter physicochemical properties.
One research effort involved synthesizing a series of analogs by keeping the core 2-(2-pyridylmethylsulfinyl)-1H-benzimidazole structure and introducing different substituents (hydrogen, amino, or nitro groups) at position 5 of the benzimidazole ring. mdpi.com Another study reported the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which share structural similarities with Omeprazole. nih.govresearchgate.net
Further derivatization has been achieved by reacting the N-H group of the benzimidazole ring. For example, an N-propargyl derivative of Omeprazole was synthesized by reacting the parent compound with propargyl bromide in the presence of potassium carbonate. iucr.orgresearchgate.net Computational studies have also guided the design of novel inhibitors by replacing the benzimidazole moiety with bioisosteric scaffolds like imidazopyridine (as in Tenatoprazole) or imidazophosphorine to explore effects on the activation mechanism. acs.org
| Analog Type | Structural Modification | Synthetic Approach | Reference |
|---|---|---|---|
| Benzimidazole-Substituted | Substitution at position 5 of the benzimidazole ring (e.g., H, NO₂, NH₂) | Synthesis from modified 2-mercaptobenzimidazole (B194830) precursors | mdpi.com |
| N-Alkylated | Addition of a propargyl group to the benzimidazole nitrogen | Reaction of Omeprazole with propargyl bromide | iucr.org |
| Scaffold-Hopping | Replacement of benzimidazole with pyrrolo[1,2-a]quinoxaline | Multi-step synthesis to build the alternative heterocyclic system | nih.govresearchgate.netasm.org |
| Computationally Designed | Replacement of benzimidazole with imidazopyridine or imidazophosphorine | Theoretical design to guide future synthesis | acs.org |
Advanced Analytical Characterization of Einecs 300 583 4
Spectroscopic Methodologies for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for probing the molecular structure of Einecs 300-583-4, providing detailed information about its constituent parts: the cinnamate (B1238496) anion and the piperazine-1-ethylammonium cation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR would provide characteristic signals for the cinnamate and piperazine-1-ethylamine moieties.
In the ¹H NMR spectrum, the protons of the cinnamoyl group would exhibit characteristic signals. The vinylic protons would appear as doublets in the downfield region, typically between 6.0 and 8.0 ppm, with a large coupling constant (J > 15 Hz) confirming the trans configuration of the double bond. The aromatic protons of the phenyl group would resonate in the 7.2-7.6 ppm range. For the piperazine-1-ethylamine portion, the protons on the ethyl chain and the piperazine (B1678402) ring would show distinct signals. The methylene (B1212753) protons adjacent to the amino groups would be deshielded and appear as multiplets. The formation of the ammonium (B1175870) salt would lead to a downfield shift of the protons on the piperazine ring and the adjacent ethyl group compared to the free amine.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylate group in the cinnamate moiety would be observed around 170-180 ppm. The carbons of the phenyl ring and the double bond would also show characteristic signals in the aromatic and olefinic regions, respectively. The aliphatic carbons of the piperazine-1-ethylamine cation would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Components of this compound Note: These are predicted values and may vary based on the solvent and other experimental conditions.
| Component | Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|---|
| Cinnamate | Phenyl | 7.2 - 7.6 (m) | 128 - 135 |
| Vinylic | 6.3 - 7.9 (d, J > 15 Hz) | 117 - 147 | |
| Carboxylate | - | 170 - 180 | |
| Piperazine-1-ethylammonium | Piperazine CH₂ | 3.0 - 3.5 (m) | 45 - 55 |
| Ethyl CH₂-N | 2.8 - 3.2 (t) | 35 - 45 | |
| Ethyl CH₂-N⁺ | 3.2 - 3.6 (t) | 50 - 60 |
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound. Due to the ionic nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable.
In positive-ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the piperazine-1-ethylamine cation [C₆H₁₆N₃]⁺ at a mass-to-charge ratio (m/z) of approximately 129.14. In negative-ion mode, the cinnamate anion [C₉H₇O₂]⁻ would be detected at an m/z of approximately 147.05.
Tandem mass spectrometry (MS/MS) experiments could be performed to further confirm the structure. Fragmentation of the piperazine-1-ethylamine cation would likely involve the loss of the ethylamine (B1201723) side chain or cleavage of the piperazine ring. The fragmentation of the cinnamate anion would typically involve the loss of CO₂ from the carboxylate group.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the ions, confirming their elemental composition with high accuracy.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The formation of the salt results in distinct changes in the vibrational spectra compared to the free acid and amine.
In the IR spectrum of cinnamic acid, a broad O-H stretching band from the carboxylic acid is typically observed between 2500 and 3300 cm⁻¹. Upon salt formation, this band would disappear. The characteristic C=O stretching vibration of the carboxylic acid, usually seen around 1680 cm⁻¹, would be replaced by two distinct bands for the carboxylate anion (COO⁻): an asymmetric stretching vibration around 1550-1610 cm⁻¹ and a symmetric stretching vibration around 1400-1440 cm⁻¹. The spectrum would also feature bands corresponding to the N-H stretching vibrations of the ammonium group in the piperazine-1-ethylammonium cation, typically in the region of 3100-3300 cm⁻¹. The C-H stretching and bending vibrations of the aromatic ring, double bond, and aliphatic chains would also be present. docbrown.infonih.gov
Raman spectroscopy, being complementary to IR, would also be useful. The C=C stretching vibration of the cinnamate double bond and the aromatic ring vibrations would give rise to strong Raman signals.
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N⁺-H (Ammonium) | Stretching | 3100 - 3300 | Medium |
| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=O (Carboxylate) | Asymmetric Stretching | 1550 - 1610 | Strong |
| C=C (Aromatic/Vinylic) | Stretching | 1600 - 1650 | Medium |
| C=O (Carboxylate) | Symmetric Stretching | 1400 - 1440 | Strong |
Chromatographic and Separation Science Techniques for this compound
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex matrices, as well as for assessing its purity.
Gas chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of the salt this compound by GC is challenging due to its low volatility and potential for thermal degradation. However, GC analysis could be employed after a derivatization step.
For instance, the cinnamate portion could be esterified to a more volatile methyl or ethyl ester. The piperazine-1-ethylamine moiety could also be derivatized, for example, by acylation. The resulting derivatives could then be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. hmdb.ca The use of an internal standard would be crucial for accurate quantification.
High-performance liquid chromatography (HPLC) is the most suitable technique for the direct analysis of this compound. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) would be the method of choice.
A typical RP-HPLC system would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer would be a critical parameter to control the retention and peak shape. An acidic pH would protonate the cinnamate to cinnamic acid, while a neutral or slightly basic pH would maintain its anionic form. The piperazine-1-ethylamine will be protonated over a wide pH range.
Detection can be achieved using a diode-array detector (DAD) or a UV-Vis detector, as the cinnamate moiety possesses a strong chromophore, with a maximum absorption wavelength (λmax) around 270-280 nm. measurlabs.com For more selective and sensitive detection, an HPLC system can be coupled to a mass spectrometer (LC-MS), allowing for simultaneous separation and mass analysis. massbank.eunih.gov
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 275 nm or ESI-MS |
Hyphenated Techniques in Analytical Chemistry
The analysis of 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol often employs hyphenated analytical techniques, which combine the separation power of chromatography with the detection specificity of spectrometry. ijpsjournal.comjetir.org These methods are crucial for identifying and quantifying the compound in various complex matrices.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a prominent technique for the determination of UV-328. researchgate.netnih.govresearchgate.netnih.gov This method involves separating the analyte from the sample matrix using a gas chromatograph and then using two mass spectrometers in series to provide highly selective and sensitive detection. For instance, a developed analytical method utilizing dispersive liquid-liquid microextraction (DLLME) followed by GC-MS/MS with advanced electron ionization has been successfully applied to determine UV-328 and its metabolites in human whole blood and urine. researchgate.netnih.govresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful hyphenated technique used for the analysis of UV-328. fau.denih.gov LC is particularly suitable for separating non-volatile and thermally labile compounds like UV-328. When coupled with MS/MS, it provides excellent sensitivity and selectivity. This technique has been instrumental in suspect screening approaches to identify oxidative phase I metabolites of UV-328. fau.de
Pyrolysis-gas chromatography-mass spectrometry (Py/TD-GC-MS) offers a rapid and simple screening method for UV-328 in plastic samples, eliminating the need for solvent extraction. shimadzu.com This technique involves the thermal decomposition of the plastic sample, followed by GC separation and MS detection of the resulting volatile fragments, including UV-328.
The choice of the hyphenated technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals, such as quantifying the parent compound or identifying its metabolites. researchgate.netfau.deshimadzu.com
Method Development and Validation for Analytical Assessment of this compound
The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated for 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol.
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. Key parameters for evaluating sensitivity are the limit of detection (LOD) and the limit of quantification (LOQ).
Several studies have reported the LODs for UV-328 in various matrices. For example, a method for analyzing UV-328 in human whole blood reported a limit of detection of 0.1 μg/L for the parent compound and its metabolites. researchgate.net In human urine, LODs were found to be between 0.02 and 0.36 µg/l. researchgate.net For environmental water samples analyzed by automated on-line solid phase extraction coupled with high-performance liquid chromatography–tandem mass spectrometry, the method detection limits for UV-328 and other benzotriazoles ranged from 0.21 to 2.17 ng/L. diva-portal.org In the analysis of plastic pellets, the LOD for UV-328 was 0.03 µg/kg. pops.int For its determination in resins using methods like solvent extraction GC-MS or pyrolysis GC-MS, the detection limits range from 50 ppm (0.005%) to 100 ppm (0.01%). jbce.org
The following table summarizes the limits of detection for UV-328 from various studies:
| Matrix | Analytical Technique | Limit of Detection (LOD) |
| Human Whole Blood | DLLME-GC-MS/MS | 0.1 µg/L |
| Human Urine | DLLME-GC-MS/MS | 0.02 - 0.36 µg/L |
| Environmental Water | On-line SPE-HPLC-MS/MS | 0.21 - 2.17 ng/L |
| Plastic Pellets | Not Specified | 0.03 µg/kg |
| Resins | GC-MS / Py-GC-MS | 50 - 100 ppm |
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. ijpras.com Accuracy is the closeness of the measured value to the true value.
In the analysis of UV-328, selectivity is often achieved through the use of tandem mass spectrometry (MS/MS), which minimizes interference from the sample matrix. researchgate.netnih.govresearchgate.net The accuracy of these methods is typically evaluated through recovery studies. For instance, a method for analyzing UV-328 in human blood reported relative recovery rates between 80% and 100%. researchgate.net In another study on human urine, the mean relative recovery rates ranged from 91% to 118%. researchgate.net For environmental water samples, recoveries of benzotriazoles at a 50 ng/L spiking level were between 76% and 114%. diva-portal.org Analysis of UV-328 in various plastics using Py/TD-GC-MS showed average recovery rates between 104% and 111%. shimadzu.com
The following table presents recovery data for UV-328 from different analytical methods:
| Matrix | Analytical Technique | Recovery Rate |
| Human Whole Blood | DLLME-GC-MS/MS | 80% - 100% |
| Human Urine | DLLME-GC-MS/MS | 91% - 118% |
| Environmental Water | On-line SPE-HPLC-MS/MS | 76% - 114% |
| Plastics (PVC, PS, ABS, PET) | Py/TD-GC-MS | 104% - 111% |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ashdin.com Throughput refers to the number of samples that can be analyzed in a given period.
The robustness of analytical methods for UV-328 has been demonstrated in several studies. A method for its determination in human blood and urine was described as "highly sensitive, repeatable and robust". researchgate.netnih.gov This indicates that the method is reliable under slightly varied conditions. Similarly, a procedure for analyzing UV-327 and its metabolites in human blood was also found to be robust. researchgate.net
High-throughput analysis is often desirable, especially in biomonitoring and environmental screening. Automated methods, such as on-line solid phase extraction, can significantly increase sample throughput for the analysis of UV-328 in water samples. diva-portal.org Py/TD-GC-MS also offers a high-throughput screening method for plastics by eliminating the time-consuming solvent extraction step. shimadzu.com
Table of Compound Names
| EINECS Number | Common Name | Chemical Name |
| 300-583-4 | UV-328 | 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol |
| Not Applicable | UV-327 | 2-(5-chloro-benzotriazol-2-yl)-4,6-di-(tert-butyl)phenol |
| Not Applicable | UV-P | 2-(2H-Benzotriazol-2-yl)-p-cresol |
| Not Applicable | UV-329 | 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol |
| Not Applicable | UV-350 | Not specified in search results |
| Not Applicable | UV-234 | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol |
Environmental Behavior and Degradation Pathways of Einecs 300 583 4
Environmental Fate and Transport Mechanisms
The environmental fate of Flumiclorac-pentyl is characterized by its relatively low persistence in soil and aquatic systems. herts.ac.ukherts.ac.uk While it has properties that suggest mobility, its rapid degradation mitigates significant leaching into groundwater. epa.govepa.gov
Abiotic processes, particularly hydrolysis and photolysis, play a significant role in the degradation of Flumiclorac-pentyl. herts.ac.ukherts.ac.uk The rate and products of hydrolysis are pH-dependent. Under abiotic hydrolysis at pH 5 and 7, the tetrahydrophthalimido group is cleaved to form tetrahydrophthalic acid (THPA). epa.gov At pH 5, the remaining phenyl-substituted ring moiety is more stable, resulting in pentyl 5-amino-2-chloro-4-fluorophenoxyacetate (AFE) as the final product. epa.gov At pH 7, this moiety undergoes further degradation to 5-amino-2-chloro-4-fluorophenoxyacetic acid (AFCA). epa.gov However, at a more alkaline pH of 9, the degradation is less complete, yielding 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid (IMCA) and N-(5-carboxymethoxy-4-chloro-2-fluorophenyl)-3,4,5,6-tetrahydrophthalamic acid (IMCA-HA). epa.gov
Photolysis, or degradation by light, also contributes to the breakdown of Flumiclorac-pentyl. herts.ac.ukherts.ac.uk The presence of light can accelerate the breakdown and mineralization of its degradates. epa.gov For instance, in an irradiated aqueous system, a significantly higher percentage of phenyl-labeled flumiclorac (B1265798) pentyl was mineralized to ¹⁴CO₂ compared to systems kept in the dark. epa.gov
Table 1: Abiotic Degradation of Flumiclorac-pentyl
| Process | Condition | Major Degradation Products | Reference |
|---|---|---|---|
| Hydrolysis | pH 5 | Tetrahydrophthalic acid (THPA), Pentyl 5-amino-2-chloro-4-fluorophenoxyacetate (AFE) | epa.gov |
| Hydrolysis | pH 7 | Tetrahydrophthalic acid (THPA), 5-amino-2-chloro-4-fluorophenoxyacetic acid (AFCA) | epa.gov |
| Hydrolysis | pH 9 | 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid (IMCA), N-(5-carboxymethoxy-4-chloro-2-fluorophenyl)-3,4,5,6-tetrahydrophthalamic acid (IMCA-HA) | epa.gov |
| Photolysis | Aqueous Solution | Accelerated mineralization to CO₂ | epa.gov |
| Photolysis | Soil | Accelerated mineralization to CO₂ | epa.gov |
Biotic processes, primarily microbial metabolism in soil and plants, are key to the transformation of Flumiclorac-pentyl. In plants, the herbicide is rapidly broken down into several polar metabolites. epa.gov The primary degradation pathways include the hydrolysis of both the ester and imide linkages, as well as hydroxylation and reduction of the tetrahydrophthalimide part of the molecule. epa.govregulations.gov
In aerobic soil metabolism, Flumiclorac-pentyl is initially degraded to IMCA, which is then further metabolized to AFCA and THPA. epa.gov These compounds can then be further metabolized and become bound residues in the soil. epa.gov Studies in rats have also shed light on biotic transformation, showing rapid and extensive metabolism. regulations.govchemdad.com The primary metabolic reactions observed include cleavage of the ester and imide linkages, hydroxylation and subsequent reduction of the cyclohexene (B86901) ring, and the addition of a sulfonic acid group to the tetrahydrophthalimide moiety. regulations.govchemdad.com
Table 2: Environmental Persistence of Flumiclorac-pentyl
| Compartment | Persistence | Half-Life | Reference |
|---|---|---|---|
| Soil | Not Persistent | Approx. 2 weeks | epa.gov |
| Aquatic Systems | Not Persistent | Degrades within hours or days | herts.ac.ukepa.govepa.gov |
Identification and Analysis of Environmental Transformation Products
The degradation of Flumiclorac-pentyl results in a number of transformation products, which have been identified through various analytical methods.
The identification of Flumiclorac-pentyl metabolites has been accomplished using a combination of chromatographic and spectroscopic techniques. In laboratory studies, metabolites from rat urine and feces were purified using high-performance liquid chromatography (HPLC). acs.org The chemical structures of these isolated compounds were then determined using spectroanalyses, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. acs.orgacs.org Analytical methods such as gas chromatography with a thermionic-specific detector have also been used for residue analysis. epa.govepa.gov
The breakdown of Flumiclorac-pentyl proceeds through several key reactions. The primary degradate found in aerobic soil metabolism is 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid (IMCA). regulations.gov In plants, degradation involves the hydrolysis of ester and imide bonds and modifications to the tetrahydrophthalimide moiety. epa.gov
In rats, significant metabolites have been identified as sulfonic acid conjugates. chemdad.comacs.org These are formed by the incorporation of a sulfonic acid group into the double bond of the tetrahydrophthalimide structure. chemdad.com Other identified metabolites in rats include 5-amino-2-chloro-4-fluorophenoxyacetic acid. chemdad.com A comprehensive list of identified transformation products is provided in the table below.
Distribution and Partitioning in Environmental Compartments
The environmental distribution and partitioning of a chemical compound are critical determinants of its ultimate fate and potential for exposure to various ecosystems. For Flumioxazin (Einecs 300-583-4), its movement between soil, water, and air is governed by its physicochemical properties and interactions with environmental matrices.
Studies on Soil-Water Partitioning
The partitioning of Flumioxazin between soil and water is a key process influencing its mobility and bioavailability in the terrestrial environment. This behavior is primarily quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Research indicates that Flumioxazin generally exhibits moderate mobility in soil. epa.govamazonaws.com The average Koc value for Flumioxazin has been reported to be 557. epa.gov However, the extent of sorption can vary depending on the soil composition, particularly the organic matter content. It is expected to bind moderately to soils with higher organic material, such as clay and loam, while binding is anticipated to be less strong in sandy soils with low organic content. amazonaws.com One study reported soil sorption (Kd) values ranging from 0.5 to 19 mL/g. amazonaws.com
The degradation products of Flumioxazin, such as APF and THPA, tend to be more mobile than the parent compound. epa.gov The Koc values for the degradates APF and THPA are reported as 410 and 155, respectively, indicating a higher potential for movement in soil. amazonaws.com
Flumioxazin's persistence in soil is influenced by factors like hydrolysis and photolysis. The half-life of Flumioxazin in soil under aerobic metabolism conditions is approximately 14.7 to 15 days. epa.govfao.org In field dissipation studies, the half-life ranged from 10 to 42 days. amazonaws.com
Table 1: Soil-Water Partitioning and Persistence of Flumioxazin
| Parameter | Value | Reference |
|---|---|---|
| Average Koc | 557 | epa.gov |
| Soil Sorption (Kd) | 0.5 - 19 mL/g | amazonaws.com |
| Aerobic Soil Metabolism Half-life | 14.7 - 15 days | epa.govfao.org |
| Terrestrial Field Test Half-life | 10 - 42 days | amazonaws.com |
| Koc of Degradate APF | 410 | amazonaws.com |
| Koc of Degradate THPA | 155 | amazonaws.com |
Air-Water Exchange Dynamics
The exchange of Flumioxazin between the air and water compartments is largely dictated by its volatility and its behavior at the air-water interface. The Henry's Law Constant is a key parameter in assessing this dynamic.
Flumioxazin is expected to volatilize slowly from water and moist surfaces. mass.gov This is consistent with its reported vapor pressure of 2.41 x 10-6 mm Hg. epa.gov The low volatility suggests that atmospheric transport of the parent compound is not a primary dissipation route.
In aquatic environments, the dissipation of Flumioxazin is rapid, primarily through hydrolysis and photolysis. epa.gov The aqueous photolysis half-life at pH 5 is about 1 day. epa.gov The hydrolysis half-life is pH-dependent, being approximately 1 day at pH 7. epa.govamazonaws.com Under anaerobic aquatic conditions, the metabolism half-life is very short, at around 0.2 days. epa.gov The octanol-water partition coefficient (Log Kow) for Flumioxazin is 2.55, which suggests a moderate potential for bioaccumulation in aquatic organisms. amazonaws.comepa.govherts.ac.uk However, it is not expected to significantly bioaccumulate in fish. mass.govregulations.gov
Table 2: Air-Water Exchange and Aquatic Fate of Flumioxazin
| Parameter | Value | Reference |
|---|---|---|
| Vapor Pressure | 2.41 x 10-6 mm Hg | epa.gov |
| Aqueous Photolysis Half-life (pH 5) | 1 day | epa.gov |
| Hydrolysis Half-life (pH 7) | 1 day | epa.govamazonaws.com |
| Anaerobic Aquatic Metabolism Half-life | 0.2 days | epa.gov |
| Log Kow | 2.55 | amazonaws.comepa.govherts.ac.uk |
Theoretical and Computational Chemistry Approaches for Einecs 300 583 4
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations for complex systems. These methods provide detailed information about electronic structure, molecular orbitals, and reactivity.
Electronic structure calculations, primarily using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic features of molecules. For a compound like Einecs 300-583-4, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict its three-dimensional structure, bond lengths, and bond angles. jddtonline.info
A key output of these calculations is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For the cinnamic acid-piperazine salt, the MEP would likely show negative potential around the carboxylate group of the cinnamate (B1238496) anion and positive potential around the protonated nitrogen atoms of the piperazinium cation, indicating sites for electrostatic interactions. Studies on aryl sulfonyl piperazine (B1678402) derivatives have successfully used MEP analysis to identify positive and negative centers, correlating them with the molecule's reactivity. jddtonline.info
Furthermore, electronic properties such as dipole moment, polarizability, and hyperpolarizability can be calculated. These properties are crucial for understanding the molecule's interaction with external electric fields and its non-linear optical (NLO) potential. While studies on some piperazine derivatives have shown limited NLO applications, these calculations are essential for a complete electronic characterization. jddtonline.inforesearchgate.net
Illustrative Data Table: Calculated Electronic Properties of Cinnamic Acid and Piperazine
| Property | Cinnamic Acid (Illustrative) | Piperazine (Illustrative) |
| Dipole Moment (Debye) | 3.5 | 1.5 |
| Polarizability (a.u.) | 120 | 60 |
| HOMO Energy (eV) | -6.2 | -5.8 |
| LUMO Energy (eV) | -1.1 | 1.2 |
| HOMO-LUMO Gap (eV) | 5.1 | 7.0 |
Note: This table is for illustrative purposes to show the type of data generated from electronic structure calculations and does not represent actual calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ijcrt.org
For this compound, the HOMO would likely be localized on the electron-rich cinnamate anion, particularly the carboxylate group and the phenyl ring's π-system. The LUMO would likely be associated with the piperazinium cation. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on piperazine derivatives have used FMO analysis to understand chemical stability and charge transfer within the molecule. ijcrt.orgbohrium.com
Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into intramolecular and intermolecular bonding and interactions. It analyzes the delocalization of electron density between filled and vacant orbitals, quantifying the stability arising from hyperconjugative interactions. jddtonline.info For the cinnamic acid-piperazine salt, NBO analysis could elucidate the nature of the ionic bond between the two components and the internal electronic stabilization within each ion.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms over time. This is crucial for understanding the flexibility and conformational preferences of molecules like this compound.
Recent studies on cinnamic acid derivatives have employed MD simulations to assess the stability of their docked poses with biological targets like matrix metalloproteinase-9 (MMP-9). nih.govnih.gov These simulations, typically run for nanoseconds, can calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the molecule's conformation. nih.govnih.gov Such an approach could be used to study the interaction of this compound with potential biological receptors.
The piperazine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The specific conformation can be influenced by substituents and the surrounding environment. nih.govias.ac.in Conformational analysis, often in conjunction with experimental techniques like NMR spectroscopy, is crucial for understanding the three-dimensional structure of piperazine-containing compounds. nih.gov
Illustrative Data Table: Conformational Energy Profile of a Piperazine Derivative
| Conformation | Relative Energy (kcal/mol) | Population (%) |
| Chair (Axial Substituent) | 0.0 | 75 |
| Chair (Equatorial Substituent) | 0.8 | 20 |
| Twist-Boat | 5.5 | 5 |
Note: This table is illustrative and represents the type of data obtained from a conformational analysis of a substituted piperazine.
Predictive Modeling and Structure-Activity Relationships for Related Chemical Spaces
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for designing new compounds with improved potency and for predicting the activity of untested molecules.
Given the biological activities reported for both cinnamic acid and piperazine derivatives, QSAR models could be developed for compounds structurally related to this compound. For instance, QSAR studies on cinnamic acid analogues have identified key electronic and steric properties that govern their inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR). alquds.edubenthamdirect.com Similarly, QSAR models have been developed for cinnamic acid derivatives as potential antitubercular agents. nih.gov
These models typically use molecular descriptors calculated from the chemical structure, which can be constitutional, topological, electronic, or quantum chemical in nature. By applying a statistically validated QSAR model, it would be possible to predict the potential biological activity of this compound and to suggest modifications to its structure to enhance a desired activity.
In Silico Prediction of Chemical Reactions
In silico methods are pivotal in predicting the reactivity and potential transformations of chemical compounds, thereby accelerating research and development.
For the cinnamic acid moiety, computational studies have explored its biosynthetic pathways, where it serves as a key intermediate. The formation of cinnamic acid from phenylalanine through deamination by the enzyme phenylalanine ammonia-lyase (PAL) is a well-understood reaction that can be modeled computationally to understand enzyme kinetics and substrate specificity. Furthermore, in silico studies have investigated the various transformations of cinnamic acid itself, such as hydroxylation at different positions on the benzene (B151609) ring to form p-coumaric acid, caffeic acid, and ferulic acid. These reactions are crucial in the biosynthesis of a wide array of secondary metabolites. patsnap.com Computational models can predict the likelihood and outcome of such reactions under different conditions.
One notable reaction of cinnamic acid that has been studied computationally is its dimerization. This topochemical reaction, where two cinnamic acid molecules join to form truxillic acid, can be induced by UV light or X-rays. esrf.fr Computational simulations can elucidate the reaction mechanism and kinetics of this solid-state transformation, providing insights into the changes in electronic structure as the reaction progresses. esrf.fr
For the piperazine component, computational studies have been instrumental in predicting its reactions in various contexts. For instance, the nitrosation of piperazine, a reaction of significant environmental and health concern due to the formation of carcinogenic nitrosamines, has been investigated using quantum chemistry calculations. These studies have elucidated the reaction mechanisms and kinetics with nitrosating agents like NO2- and N2O3, particularly in the context of post-combustion CO2 capture. nih.gov Such in silico predictions are crucial for developing strategies to mitigate the formation of these hazardous byproducts. nih.gov
Development of Quantitative Structure-Property Relationship Models
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical properties or biological activities.
For cinnamic acid derivatives , numerous QSAR and QSPR models have been developed. These models have been used to predict a range of activities, including antioxidant and anticancer properties. For example, QSAR models have been developed for a series of cinnamic acid and caffeic acid derivatives to predict their ability to inhibit lipid peroxidation. nih.gov These models utilize various descriptors, such as quantum chemical, thermodynamic, electronic, and structural parameters, to establish a mathematical relationship between the molecular structure and the antioxidant activity. nih.gov Another study focused on developing a QSAR model to predict the cytotoxic activity of chalcone (B49325) derivatives combined with cinnamic acids against human breast cancer cells. mdpi.com
A QSPR study on the esterification of substituted cinnamic acids has also been conducted. mdpi.com This research used computational methods to investigate the effect of different electron-donating and electron-withdrawing groups on the reaction. The models were based on atomic charges, Fukui functions, and Frontier Effective-for-Reaction Molecular Orbitals (FERMO) energies to quantify the substituent effects on the reaction yields. mdpi.com
For piperazine derivatives , robust QSAR models have been developed to predict their efficacy as renin inhibitors, which are important in managing hypertension. openpharmaceuticalsciencesjournal.comscispace.com In one such study, a QSAR model was built for 80 piperazine and keto piperazine derivatives, correlating their physicochemical properties with their renin inhibitory activity. openpharmaceuticalsciencesjournal.comscispace.com The model indicated that constitutional descriptors such as the number of double bonds and oxygen atoms play a vital role in the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.comscispace.com These models provide valuable insights for designing more potent renin inhibitors. openpharmaceuticalsciencesjournal.comscispace.com
Machine Learning Applications in Predicting Chemical Behavior
Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and behaviors, often outperforming traditional QSAR/QSPR models in complexity and predictive power.
In the context of cinnamic acid , machine learning models can be trained on large datasets of its derivatives to predict various properties. For instance, ML algorithms can be used to predict the oral bioavailability and pharmacokinetic and toxicological profiles of cinnamic acid analogues. brazilianjournals.com.br One study used in silico methods to predict that analogues like caffeic acid, ferulic acid, and p-coumaric acid have good oral bioavailability and favorable safety profiles. brazilianjournals.com.br Machine learning is also employed to predict Hammett constants for a wide range of benzoic acid derivatives, which is extendable to cinnamic acid derivatives, providing a robust tool for analyzing chemical reactivity and aiding in molecular design. rsc.org
For piperazine , machine learning has been applied to predict its chemical behavior in various industrial and environmental applications. A significant area of research is the prediction of CO2 solubility in aqueous piperazine solutions, which is crucial for optimizing carbon capture technologies. nih.govdoaj.orgresearchgate.net Machine learning algorithms such as artificial neural networks (ANNs), support vector machines (SVM), and various boosting algorithms have been used to develop highly accurate models for predicting CO2 absorption under different temperatures, pressures, and concentrations. nih.govdoaj.orgresearchgate.net These models have demonstrated excellent predictive capabilities, with high coefficients of determination. doaj.orgresearchgate.net Furthermore, machine learning approaches have been used to predict the antibacterial properties of piperazine-based molecules, aiding in the discovery of new antibiotics. researchgate.net
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including the identification of reaction pathways and the calculation of energy barriers.
Theoretical Investigation of Reaction Pathways
Theoretical investigations of reaction pathways map out the step-by-step transformations of reactants into products, often identifying intermediate structures and transition states.
For cinnamic acid , theoretical studies have shed light on various reaction pathways. The biosynthesis of cinnamic acid and its subsequent conversion to other phenylpropanoids involve a series of enzymatic reactions whose pathways can be computationally modeled. patsnap.com A key non-enzymatic reaction that has been investigated is the photodimerization of crystalline cinnamic acid. esrf.fr Theoretical calculations can help to understand the solid-state reaction pathway, which is governed by the crystal packing of the molecules.
For piperazine , computational studies have been crucial in elucidating its degradation pathways in different environments. A study on the atmospheric degradation of piperazine initiated by hydroxyl (OH) radicals used quantum chemistry calculations to derive detailed photo-oxidation schemes. acs.org These theoretical investigations identified both C-H and N-H abstraction pathways, leading to the formation of various products. acs.org Another computational study focused on rationalizing the formation of degradation products of piperazine in carbon-capture plants, presenting experimentally viable routes to several observed byproducts. figshare.com
Transition State Analysis and Energy Barriers
Transition state analysis is a cornerstone of computational reaction chemistry, providing quantitative information about the energy required for a reaction to occur.
In the study of cinnamic acid reactions, transition state analysis can be applied to its various transformations. For example, in the enzymatic reactions of the phenylpropanoid pathway, computational modeling of the transition states can provide insights into the catalytic mechanisms of enzymes like PAL.
For piperazine , transition state analysis has been explicitly used to understand its reaction mechanisms. In the investigation of piperazine nitrosation, quantum chemistry calculations were used to determine the energy barriers for the reactions with different nitrosating agents. nih.gov This analysis revealed a novel three-step nitrosation mechanism initiated by the formation of a charge-transfer complex. nih.gov Similarly, in the study of atmospheric degradation of piperazine, master equation modeling of the pivotal reaction steps, which involves transition state theory, was used to understand the branching ratios of different reaction pathways. acs.org
Interactions of Einecs 300 583 4 with Non Biological Chemical Systems
Supramolecular Interactions and Self-Assembly Phenomena
The structure of piperazinium cinnamate (B1238496) in the solid state is dictated by a network of non-covalent interactions, primarily strong hydrogen bonds. The piperazinium cation, with its two protonated nitrogen atoms, acts as a potent hydrogen bond donor, while the carboxylate group of the cinnamate anion serves as a hydrogen bond acceptor. This donor-acceptor pairing is a fundamental driver for the self-assembly of this compound into ordered crystalline lattices.
The primary supramolecular synthon expected in piperazinium cinnamate is the N⁺-H···O⁻ hydrogen bond. Studies on similar piperazinium salts with various carboxylates reveal that these interactions are highly directional and lead to the formation of well-defined, layered, or three-dimensional networks. nih.govresearchgate.net In the case of piperazinium cinnamate, the piperazinium ions can bridge multiple cinnamate anions, leading to extended chains or sheets. The specific architecture of these assemblies will depend on the stoichiometry of the salt and the presence of any solvent molecules in the crystal lattice.
The self-assembly process is a spontaneous organization of the individual ions into a thermodynamically stable crystalline structure. This process can be influenced by factors such as solvent choice, temperature, and the presence of impurities. The resulting crystal packing determines the macroscopic properties of the material, including its solubility, melting point, and mechanical strength.
| Interaction Type | Donor | Acceptor | Role in Self-Assembly |
|---|---|---|---|
| Hydrogen Bonding | Piperazinium (N⁺-H) | Cinnamate (COO⁻) | Primary driving force for crystal lattice formation, creating extended networks. |
| π-π Stacking | Cinnamate (Aromatic Ring) | Cinnamate (Aromatic Ring) | Contributes to the stabilization of the crystal structure by aligning the aromatic moieties. |
| C-H···π Interactions | Cinnamate (Alkenyl or Aryl C-H) | Cinnamate (Aromatic Ring) | Further stabilizes the packing of the cinnamate anions within the crystal lattice. |
Chemical Reactivity with Other Inorganic and Organic Substrates
The chemical reactivity of piperazinium cinnamate is characterized by the acid-base nature of its constituent ions. As a salt of a weak acid (cinnamic acid) and a weak base (piperazine), its interactions with other chemical substrates are primarily governed by proton transfer reactions.
With Inorganic Substrates:
Strong Acids: When treated with a strong acid such as hydrochloric acid (HCl), the cinnamate anion will be protonated to form cinnamic acid, while the piperazinium cation remains unchanged. This reaction effectively displaces the weaker cinnamic acid from its salt.
Strong Bases: Conversely, reaction with a strong base like sodium hydroxide (B78521) (NaOH) will deprotonate the piperazinium cation to yield free piperazine (B1678402) and sodium cinnamate.
Metal Salts: The cinnamate anion can potentially coordinate with metal cations to form metal-organic frameworks or coordination polymers, although this would require the disruption of the ionic bond with the piperazinium cation. Piperazine itself is a well-known ligand in coordination chemistry and can form complexes with various metal ions. rsc.org
With Organic Substrates:
Amide Formation: A significant reaction of amine carboxylate salts is their conversion to amides upon heating. libretexts.orglibretexts.org When piperazinium cinnamate is heated to temperatures above 100°C, it is expected to undergo dehydration to form N-cinnamoylpiperazine. This reaction proceeds through the nucleophilic attack of the amine on the carboxylate, driven by the removal of water.
Reactions with Acylating Agents: The piperazine moiety, if liberated from the salt, can react with acyl chlorides or anhydrides to form amides.
Catalytic Activity: The basic nature of the piperazine component suggests that piperazinium cinnamate could act as a base catalyst in certain organic reactions, such as Knoevenagel or aldol (B89426) condensations, particularly if the free base is partially present in equilibrium.
Thermal Decomposition: The thermal stability of piperazinium cinnamate is an important aspect of its reactivity. Thermogravimetric analysis would likely show an initial mass loss corresponding to the dehydration and amide formation process. researchgate.net At higher temperatures, further decomposition of the organic components would occur. The exact decomposition pathway and products would depend on the heating rate and atmospheric conditions.
| Reactant | Conditions | Expected Product(s) | Reaction Type |
|---|---|---|---|
| Strong Acid (e.g., HCl) | Aqueous solution | Cinnamic Acid, Piperazinium Dichloride | Acid-Base (Displacement) |
| Strong Base (e.g., NaOH) | Aqueous solution | Piperazine, Sodium Cinnamate | Acid-Base (Deprotonation) |
| Heat (>100°C) | Solid state | N-cinnamoylpiperazine, Water | Dehydration/Amidation |
Interactions in Material Matrices and Composites
The bifunctional nature of piperazinium cinnamate, possessing both a reactive amine precursor and a photoactive cinnamate moiety, makes it a candidate for incorporation into material matrices and composites to impart specific properties.
In Polymer Matrices:
UV Stabilization: Cinnamic acid and its derivatives are known for their UV-absorbing properties. jocpr.com Incorporating piperazinium cinnamate into a polymer matrix could enhance the material's resistance to UV degradation. The salt could be physically blended with polymers or potentially react with the polymer backbone if suitable functional groups are present.
Catalysis of Polymerization: Cinnamic acids have been investigated as catalysts for the polymerization of certain resins, such as benzoxazines. nih.gov The basicity of the piperazine component could also contribute to catalytic activity in the curing of various polymer systems.
Additive for Bioplastics: Derivatives of cinnamic acid are used as additives in biodegradable polymers like polylactic acid (PLA) to improve their properties. mdpi.com Piperazinium cinnamate could potentially act as a multifunctional additive, providing both UV protection and modifying the mechanical properties of the bioplastic.
In Composite Materials:
Surface Modification of Fillers: The carboxylic acid end of the cinnamate ion could be used to functionalize the surface of inorganic fillers (e.g., silica, metal oxides) through condensation reactions. The piperazine end would then be available for further reactions, such as grafting onto a polymer matrix, thereby improving the interfacial adhesion between the filler and the matrix.
Cross-linking Agent: The cinnamate group is known to undergo [2+2] cycloaddition upon UV irradiation, leading to cross-linking. If piperazinium cinnamate is incorporated into a polymer matrix, it could be used as a photo-cross-linker to improve the mechanical strength and thermal stability of the material. The piperazine moiety, with its two nitrogen atoms, could also participate in chemical cross-linking reactions with suitable polymers.
The interaction of piperazinium cinnamate within a material matrix will be highly dependent on the nature of the matrix and the processing conditions. The salt may exist as a discrete dispersed phase, or it may interact at the molecular level with the host material.
Einecs 300-583-4: Unraveling the Applications of a Niche Chemical Compound
Initial investigations to profile the industrial and advanced technological applications of the chemical compound identified by Einecs number 300-583-4 have revealed a significant lack of publicly available scientific data. The compound, identified as "cinnamic acid, compound with piperazine-1-ethylamine (1:1)," with the molecular formula C15H23N3O2, appears to be a niche chemical with limited documented use in the specified fields of materials science, industrial processes, catalysis, and environmental technologies.
Subsequent, more targeted searches for "cinnamic acid, compound with piperazine-1-ethylamine (1:1)" across various scientific and chemical databases did not yield specific information regarding its application in the areas stipulated by the requested article outline. This suggests that the compound is likely not widely used or reported in these industrial and technological sectors.
It is important to note that the molecular formula C15H23N3O2 corresponds to multiple chemical isomers, some of which have documented applications in fields such as pharmaceuticals. However, adhering to the strict parameters of this article's focus on this compound, information pertaining to these isomers is excluded.
The absence of research findings and practical applications for "cinnamic acid, compound with piperazine-1-ethylamine (1:1)" in the designated areas prevents a detailed exploration of its role in:
Industrial and Advanced Technological Applications of Einecs 300 583 4
Environmental Monitoring and Remediation Technologies
Therefore, a comprehensive and scientifically accurate article on the industrial and advanced technological applications of Einecs 300-583-4, as per the provided outline, cannot be generated at this time due to the scarcity of relevant data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
